Technical Monograph: 1-Cyano-6-methoxynaphthalene (CAS 77029-01-7)
Technical Monograph: 1-Cyano-6-methoxynaphthalene (CAS 77029-01-7)
[1]
Part 1: Executive Summary & Chemical Identity
1-Cyano-6-methoxynaphthalene (CAS 77029-01-7), also known as 6-methoxy-1-naphthonitrile , is a specialized bicyclic aromatic intermediate used primarily in the synthesis of fused heterocyclic systems, specifically benzo[f]quinazolines . While structurally related to the naphthalene cores of commercially significant therapeutics like Agomelatine and Naproxen , this 1,6-disubstituted isomer offers a distinct scaffold for developing folate antagonists and antimalarial agents.
This guide provides a rigorous technical analysis of its synthesis, purification, and application, distinguishing it from its regioisomers to prevent costly developmental errors.
Chemical Profile[1][2][3][4][5][6][7]
| Property | Specification |
| CAS Number | 77029-01-7 |
| IUPAC Name | 6-Methoxy-1-naphthonitrile |
| Synonyms | 1-Cyano-6-methoxynaphthalene; 6-Methoxy-1-naphthalenecarbonitrile |
| Molecular Formula | C₁₂H₉NO |
| Molecular Weight | 183.21 g/mol |
| SMILES | COc1ccc2c(c1)cccc2C#N |
| Key Functional Groups | Nitrile (C≡N), Methoxy ether (-OCH₃), Naphthalene core |
| Predicted LogP | ~3.2 (Lipophilic) |
Part 2: Synthetic Pathways
The synthesis of 1-cyano-6-methoxynaphthalene requires precise regiocontrol to avoid contamination with the 1,7-isomer (Agomelatine series) or 1,2-isomers. Two primary routes are established: the Tetralone Aromatization Route (preferred for scale) and the Rosenmund-von Braun Cyanation (preferred for library synthesis).
Route A: The Tetralone Aromatization Protocol (Scalable)
This route utilizes 6-methoxy-1-tetralone as the starting material, ensuring the correct oxygenation pattern before the nitrile is introduced.
Step 1: Cyanohydrin Formation
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Reagents: 6-Methoxy-1-tetralone, Trimethylsilyl cyanide (TMSCN), Zinc Iodide (ZnI₂, catalyst).
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Mechanism: Nucleophilic attack of the cyanide anion on the carbonyl carbon (C1).
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Protocol:
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Dissolve 6-methoxy-1-tetralone (1.0 eq) in anhydrous dichloromethane (DCM).
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Add ZnI₂ (0.05 eq) under nitrogen atmosphere.
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Dropwise add TMSCN (1.2 eq) at 0°C.
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Stir at room temperature for 12 hours.
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Checkpoint: Monitor disappearance of ketone C=O stretch (1670 cm⁻¹) via IR.
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Step 2: Dehydration
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Reagents: POCl₃/Pyridine or p-Toluenesulfonic acid (p-TsOH) in Toluene.
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Product: 1-Cyano-3,4-dihydro-6-methoxynaphthalene.
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Protocol:
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Reflux the silylated cyanohydrin intermediate with p-TsOH (0.1 eq) in toluene with a Dean-Stark trap.
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Water removal drives the formation of the endocyclic double bond.
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Step 3: Oxidative Aromatization
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Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Sulfur (S₈).
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Mechanism: Dehydrogenation of the C3-C4 bond to restore aromaticity.
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Protocol:
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Dissolve the dihydro-intermediate in 1,4-dioxane or benzene.
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Add DDQ (1.1 eq).
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Reflux for 4–6 hours. The reaction mixture will turn deep red/brown (charge transfer complex).
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Purification: Filter through a celite pad to remove hydroquinone byproducts. Flash chromatography (Hexane/EtOAc) yields the crystalline nitrile.
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Route B: Rosenmund-von Braun Cyanation
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Precursor: 1-Bromo-6-methoxynaphthalene.
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Reagents: CuCN, DMF (anhydrous), reflux.
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Note: This route depends on the availability of the 1-bromo-6-methoxy precursor, which itself requires synthesis from 2-methoxynaphthalene (often yielding the 1-bromo-2-methoxy isomer if not carefully controlled). Therefore, Route A is recommended for high-purity needs.
Visualization: Synthesis Workflow
Part 3: Applications in Drug Development
Precursor for Benzo[f]quinazolines
The primary literature utility of CAS 77029-01-7 is in the synthesis of benzo[f]quinazoline derivatives.[1] These tricyclic systems are structural analogs of pyrimethamine (a DHFR inhibitor) and are investigated for:
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Antimalarial Activity: Targeting Plasmodium falciparum dihydrofolate reductase.
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Antitumor Activity: Acting as antifolates in cancer chemotherapy.
Reaction Logic: The nitrile group at C1 serves as the electrophilic anchor for cyclization with guanidine or amidines, forming the pyrimidine ring fused to the naphthalene system.
Distinction from Agomelatine
It is critical to distinguish CAS 77029-01-7 from the intermediates of Agomelatine (Valdoxan).
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Agomelatine Structure: N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide.[2]
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Agomelatine Precursor: (7-Methoxy-1-naphthyl)acetonitrile (CAS 138113-08-3).
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Comparison:
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CAS 77029-01-7: Nitrile attached directly to the ring at C1; Methoxy at C6.
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Agomelatine Intermediate: Nitrile attached via a methylene bridge (-CH₂-CN) at C1; Methoxy at C7.
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Implication: CAS 77029-01-7 cannot be converted to Agomelatine via simple reduction. It yields the 1-aminomethyl-6-methoxynaphthalene scaffold, which explores a different chemical space (1,6-substitution vs 1,7-substitution).
Part 4: Analytical Characterization
To validate the identity of synthesized 1-cyano-6-methoxynaphthalene, the following spectral features must be confirmed.
Infrared Spectroscopy (FT-IR)
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Nitrile (C≡N): Sharp, distinct absorption at 2210–2230 cm⁻¹ . This confirms the successful conversion of the carbonyl/amide to nitrile.
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Ether (C-O-C): Strong bands at 1250 cm⁻¹ and 1030 cm⁻¹ (Ar-O-CH₃).
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Aromatic C=C: 1600, 1580, 1500 cm⁻¹.
Nuclear Magnetic Resonance (¹H-NMR)
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Solvent: CDCl₃ or DMSO-d₆.
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Key Signals:
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Methoxy (-OCH₃): Singlet at δ 3.9–4.0 ppm (3H).
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Aromatic Region (δ 7.0–8.3 ppm):
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H2 (Ortho to CN): Doublet, typically downfield due to the electron-withdrawing nitrile group.
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H5/H7/H8: Complex splitting pattern characteristic of the naphthalene system.
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H5 (Peri to CN): May show desheilding effects.
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HPLC Purity Profiling
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
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Mobile Phase: Acetonitrile/Water (Gradient 50:50 to 90:10).
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Detection: UV at 254 nm (aromatic core) and 220 nm (nitrile).
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Retention Time: Will elute later than 6-methoxy-1-tetralone due to increased planarity and aromaticity (higher lipophilicity).
Part 5: Safety & Handling
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Hazard Classification: Acute Toxicant (Oral/Inhalation). Nitriles can liberate cyanide ions metabolically.
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H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
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Handling:
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Perform all synthesis steps, especially those involving TMSCN or DDQ, in a certified chemical fume hood.
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Cyanide Safety: Keep a cyanide antidote kit (e.g., hydroxocobalamin) accessible when working with TMSCN or CuCN.
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Waste: Segregate nitrile waste from acidic waste streams to prevent HCN generation.
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References
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Taylor, E. C., et al. (1967).[3][1] Heterocyclic syntheses from o-amino-nitriles—XXVIII: Synthesis of some benzo[f]- and benzo[h]quinazolines. Tetrahedron, 23(4), 2081-2093.
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National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 77029-01-7, 1-Cyano-6-methoxynaphthalene.
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Servier. (2005). Process for the synthesis of agomelatine. (Patent describing the 1,7-isomer distinction).
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BLD Pharm. (2025). Product Analysis: 6-Methoxy-1-naphthonitrile.
